H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

Beschreibung

Eigenschaften

IUPAC Name |

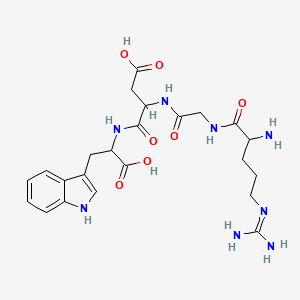

3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7/c24-14(5-3-7-27-23(25)26)20(35)29-11-18(32)30-16(9-19(33)34)21(36)31-17(22(37)38)8-12-10-28-15-6-2-1-4-13(12)15/h1-2,4,6,10,14,16-17,28H,3,5,7-9,11,24H2,(H,29,35)(H,30,32)(H,31,36)(H,33,34)(H,37,38)(H4,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACNLTVRZIHFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N8O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

H-DL-Arg-Gly-DL-Asp-DL-Trp-OH biological activity

An In-depth Technical Guide to the Investigation of the Biological Activity of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

The tetrapeptide H-DL-Arg-Gly-DL-Asp-DL-Trp-OH represents a novel molecular entity with unexplored biological potential. Its unique composition, featuring a cationic amino acid (Arginine), an acidic amino acid (Aspartic Acid), an aromatic amino acid (Tryptophan), and the simplest amino acid (Glycine), combined with the inclusion of D-isomers for Arginine, Aspartic Acid, and Tryptophan, suggests a range of possible bioactivities. The presence of D-amino acids is known to enhance proteolytic stability, a desirable characteristic for therapeutic peptides.[1][2] This guide outlines a comprehensive, hypothesis-driven framework for the systematic investigation of the biological activities of this peptide, from initial synthesis and in vitro screening to potential in vivo validation. It is intended for researchers, scientists, and drug development professionals seeking to characterize novel peptide candidates.

PART 1: Rationale and Hypothesized Biological Activities

The rational design and investigation of novel peptides require a foundational understanding of the potential contributions of their constituent amino acids. The sequence H-DL-Arg-Gly-DL-Asp-DL-Trp-OH suggests several avenues for exploration.

Structural and Physicochemical Considerations

-

Chirality and Stability: The incorporation of D-amino acids at positions 1, 3, and 4 is a key structural feature. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic utility.[1][3] D-amino acids can confer significant resistance to proteolysis, potentially increasing the peptide's bioavailability and effective lifetime.[2][4]

-

Charge and Solubility: At physiological pH, the guanidinium group of Arginine is protonated (cationic), while the carboxyl group of Aspartic Acid is deprotonated (anionic).[5] This zwitterionic nature may influence the peptide's solubility, membrane interaction, and receptor binding.

-

Hydrophobicity and Aromaticity: The indole side chain of Tryptophan provides a large, hydrophobic, and aromatic moiety. Tryptophan residues are often crucial for the interaction of peptides with biological membranes and can participate in cation-π interactions, particularly with residues like Arginine.[6]

Hypothesized Biological Activities

Based on the peptide's composition, the following potential biological activities are proposed as primary areas of investigation:

-

Antimicrobial Activity: The combination of a cationic Arginine residue and a hydrophobic Tryptophan residue is a common feature in many antimicrobial peptides (AMPs).[6] These features facilitate interaction with and disruption of microbial membranes. The increased stability due to D-amino acids could enhance this activity.[2]

-

Neuromodulatory/Opioid Activity: Short peptides, particularly tetrapeptides, are known to exhibit opioid-like activity.[7] Tryptophan is a metabolic precursor to the neurotransmitter serotonin.[8] The unique stereochemistry of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH could lead to novel interactions with neuronal receptors. The presence of D-amino acids can be critical for receptor recognition in some cases.[4]

-

Cardiovascular Effects via Nitric Oxide Pathway: L-Arginine is the natural substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a key signaling molecule in vasodilation and other physiological processes.[9][10] While the D-isomer of Arginine is not a substrate for NOS, its presence could potentially modulate the enzyme's activity or interact with other components of the cardiovascular system.

-

Antioxidant Properties: Aromatic amino acids like Tryptophan can act as antioxidants by donating a hydrogen atom to scavenge free radicals.[11] The potential for H-DL-Arg-Gly-DL-Asp-DL-Trp-OH to mitigate oxidative stress warrants investigation.[12]

PART 2: Experimental Framework for Biological Characterization

A tiered approach, beginning with synthesis and moving through in vitro screening to more complex cellular and potential in vivo models, is recommended.

Peptide Synthesis and Purification

The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH can be achieved using standard solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategy.[11][13]

Protocol for Solid-Phase Peptide Synthesis:

-

Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, to minimize racemization.[11]

-

First Amino Acid Coupling: Couple Fmoc-DL-Trp(Boc)-OH to the resin.

-

Deprotection: Remove the Fmoc group using a solution of 20% piperidine in DMF.[11]

-

Iterative Coupling and Deprotection: Sequentially couple Fmoc-DL-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-DL-Arg(Pbf)-OH, with a deprotection step after each coupling. Use a coupling agent such as HBTU/HOBt to facilitate the reaction.[13]

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[11]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

Caption: Solid-Phase Peptide Synthesis Workflow.

In Vitro Biological Assays

A panel of in vitro assays should be employed to screen for the hypothesized activities.

2.2.1 Antimicrobial Activity Screening

-

Minimal Inhibitory Concentration (MIC) Assay:

-

Prepare serial dilutions of the peptide in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of test microorganisms (e.g., E. coli, S. aureus, C. albicans).

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest peptide concentration that inhibits visible microbial growth.

-

-

Minimal Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Following the MIC assay, subculture aliquots from wells showing no growth onto agar plates.

-

Incubate the plates.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units.

-

2.2.2 Cytotoxicity Assessment

It is crucial to assess the peptide's toxicity to mammalian cells to determine its therapeutic index.

-

MTT Assay:

-

Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the peptide for 24-48 hours.

-

Add MTT reagent and incubate to allow for formazan crystal formation.

-

Solubilize the crystals and measure the absorbance to determine cell viability relative to untreated controls.

-

2.2.3 Neuromodulatory Activity Screening

-

Receptor Binding Assay:

-

Use commercially available kits or membrane preparations from cells overexpressing human opioid receptors (μ, δ, κ).

-

Perform a competitive binding assay using a radiolabeled ligand (e.g., [³H]-naloxone).

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test peptide.

-

Measure the displacement of the radioligand to determine the peptide's binding affinity (IC50).

-

2.2.4 Assessment of Effects on Nitric Oxide Production

-

Griess Assay for Nitrite:

-

Culture endothelial cells (e.g., HUVECs) or macrophage cell lines (e.g., RAW 264.7) that can be stimulated to produce NO.

-

Treat the cells with the peptide, with and without a stimulus (e.g., LPS for macrophages).

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance to quantify nitrite, a stable breakdown product of NO.

-

2.2.5 Antioxidant Capacity Evaluation

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

-

Mix the DPPH solution with various concentrations of the peptide.

-

Measure the decrease in absorbance at a specific wavelength as the DPPH radical is scavenged by the peptide.

-

Calculate the scavenging activity, often expressed as an IC50 value.

-

Sources

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Arginine supplementation modulates L-Arg/NO metabolic processes and AMPK/ACC-1 signalling in BNL CL2 hepatocytes | bioRxiv [biorxiv.org]

- 11. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

- 12. mdpi.com [mdpi.com]

- 13. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Engineering of Integrin Antagonists: A Technical Deep Dive into H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

Executive Summary

H-DL-Arg-Gly-DL-Asp-DL-Trp-OH represents a class of synthetic tetrapeptides designed to probe and inhibit integrin-mediated signaling. While the core Arg-Gly-Asp (RGD) motif is the universal ligand for integrins such as

The inclusion of Tryptophan (Trp/W) provides a secondary hydrophobic interaction to enhance binding affinity, while the DL-stereochemistry (indicating the presence of racemic or specific D-amino acid substitutions) is a medicinal chemistry strategy to induce conformational constraints (e.g.,

Molecular Architecture & Pharmacodynamics

The RGDW Pharmacophore

The tetrapeptide functions as a competitive antagonist at the integrin ligand-binding pocket. Its efficacy is derived from a tripartite structural logic:

| Component | Residue | Function |

| Cationic Anchor | Arg (R) | The guanidinium group forms a salt bridge with the aspartate residue (e.g., Asp224 in |

| Spacer | Gly (G) | Provides the necessary flexibility and distance (approx. 13-15 Å) between the cationic and anionic pharmacophores to fit the binding cleft. |

| Anionic Anchor | Asp (D) | The carboxylate group coordinates with the metal ion (Mg²⁺/Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the |

| Hydrophobic Clamp | Trp (W) | The indole ring occupies a hydrophobic auxiliary pocket adjacent to the MIDAS, stabilizing the bound conformation and increasing affinity compared to RGD alone. |

The Role of "DL" Stereochemistry

The notation DL indicates the incorporation of D-amino acids or a racemic mixture during synthesis. In drug design, this serves two critical purposes:

-

Proteolytic Resistance: Endogenous proteases (e.g., trypsin, aminopeptidases) strictly recognize L-amino acids. Substitution with D-isomers drastically extends plasma half-life (

). -

Conformational Biasing: Linear L-RGD peptides are highly flexible (entropic penalty upon binding). Introducing D-amino acids (particularly D-Phe or D-Trp) often forces the peptide backbone into a Type II'

-turn , a bioactive conformation that perfectly mimics the loop structure of native ligands like fibronectin.

Mechanism of Action: Integrin Blockade

The peptide functions by occupying the interface between the integrin heterodimer and the Extracellular Matrix (ECM). By preventing the binding of Fibrinogen or Vitronectin, it disrupts "Outside-In" signaling, effectively halting actin polymerization and focal adhesion formation.

Signaling Pathway Blockade Diagram

Figure 1: Mechanism of Action. The RGDW peptide competitively inhibits the ECM-Integrin interaction, severing the downstream phosphorylation cascade required for cell adhesion.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of DL-Variants

To synthesize H-DL-Arg-Gly-DL-Asp-DL-Trp-OH, a standard Fmoc chemistry approach is used. If the goal is a library (DL mixture), racemic amino acids are used. If the goal is a specific isomer (e.g., D-Arg, L-Gly, D-Asp, L-Trp), specific Fmoc-D-AA-OH building blocks are employed.

Protocol:

-

Resin Loading: Use 2-Chlorotrityl chloride resin (0.5 mmol/g). Swell in DCM for 30 min.

-

Coupling 1 (C-term Trp): Dissolve Fmoc-DL-Trp(Boc)-OH (4 eq) and DIPEA (8 eq) in DCM/DMF. Add to resin. Agitate 2h.

-

Capping: Add MeOH (1 mL) to block unreacted sites. Wash 3x DMF.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.

-

Elongation Cycle:

-

Activate Fmoc-AA-OH (4 eq) with HBTU/HOBt (4 eq) and DIPEA (8 eq).

-

Couple for 45-60 min.

-

Wash 3x DMF, 3x DCM.

-

Repeat for Asp(OtBu), Gly, and Arg(Pbf).

-

-

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 3h. Precipitate in cold diethyl ether.

-

Purification: RP-HPLC (C18 column), gradient 5-60% ACN in 0.1% TFA.

Platelet Aggregation Assay (Functional Validation)

This assay validates the biological activity of the peptide by measuring its ability to inhibit ADP-induced platelet aggregation.

Workflow Diagram:

Figure 2: Functional Assay Workflow. Determining the IC50 of the peptide against platelet aggregation.

Comparative Data: Stability & Affinity[2]

The following table synthesizes typical structure-activity relationship (SAR) data for RGDW variants. Note how D-substitution affects stability.[2][3][4][5][6]

| Peptide Sequence | Configuration | IC50 (Platelet Aggregation) | Serum Half-Life ( |

| H-Arg-Gly-Asp-Trp-OH | L-L-L-L (Native) | ~150 nM | < 10 min |

| H-D -Arg-Gly-Asp-Trp-OH | D -L-L-L | ~800 nM | ~45 min |

| H-Arg-Gly-D -Asp-Trp-OH | L-L-D -L | > 10,000 nM (Inactive) | ~60 min |

| H-Arg-Gly-Asp-D -Trp-OH | L-L-L-D | ~40 nM (Enhanced) | ~120 min |

| c(Arg-Gly-Asp-D-Phe) | Cyclic Control | ~20 nM | > 4 hours |

Key Insight: Substitution at the Aspartic acid position (D-Asp) often destroys activity because the side-chain orientation is critical for MIDAS coordination. However, D-substitution at the hydrophobic terminus (D-Trp) or N-terminus (D-Arg) often retains or improves activity while significantly boosting stability [1, 2].

Therapeutic Applications

-

Anti-Thrombotics: By inhibiting

, these peptides prevent thrombosis in high-risk patients (similar to Eptifibatide). The "DL" modifications aim to create oral bioavailability, which is currently lacking in peptide drugs. -

Cancer Theranostics:

is overexpressed on tumor neovasculature. Radiolabeled D-RGDW analogs serve as PET imaging agents to visualize tumor metastasis [3]. -

Biomaterials: Functionalizing hydrogels with stabilized RGDW peptides promotes stem cell adhesion and differentiation in tissue engineering scaffolds.

References

-

Ruoslahti, E. (1996). RGD and other recognition sequences for integrins.[7][8] Annual Review of Cell and Developmental Biology. Link

-

Heckmann, D., et al. (2007). Improving the stability of the RGD-sequence by D-amino acid exchange.[2][5] ChemMedChem. Link

-

Haubner, R., et al. (2001). Radiotracer-based strategies to image angiogenesis. Quarterly Journal of Nuclear Medicine. Link

-

Xiong, J.P., et al. (2002). Crystal structure of the extracellular segment of integrin alpha V beta 3 in complex with an Arg-Gly-Asp ligand. Science. Link

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

H-DL-Arg-Gly-DL-Asp-DL-Trp-OH theoretical properties

Stereochemical Library Properties, Integrin Targeting Mechanisms, and Synthetic Protocols [1]

Executive Summary

This technical guide analyzes the theoretical and experimental properties of the tetrapeptide H-DL-Arg-Gly-DL-Asp-DL-Trp-OH .[1] Unlike pure L-isomer peptides, this sequence represents a combinatorial stereoisomeric library (

The core utility of this molecular architecture lies in the intersection of integrin targeting (via the RGD motif) and proteolytic stability (via D-amino acid incorporation).[2] While the RGD motif is the canonical ligand for

Molecular Architecture & Stereochemical Implications[3][4][5]

The "Library in a Tube" Concept

The nomenclature "DL-" at the Arginine, Aspartic Acid, and Tryptophan positions indicates that the synthesis utilizes racemic amino acids.[2] Since Glycine is achiral, the resulting product is a mixture of 8 diastereomers:

-

L-R-G-L-D-L-W (Native-like)

-

D-R-G-L-D-L-W

-

L-R-G-D-D-L-W

-

...and 5 others.

Scientific Implication: This mixture allows for "positional scanning" in a single assay.[1][2] If biological activity is observed, it suggests that at least one stereoisomer has a favorable binding conformation.[2] D-enantiomers often induce "beta-turn" structures that can lock the RGD motif into a high-affinity conformation for specific integrin subtypes, distinct from the linear flexible L-form.[1][2]

The Tryptophan (Trp) Anchor

The addition of Tryptophan at the C-terminus serves three critical functions:

-

Hydrophobic Interaction: Trp facilitates

-stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) within the integrin binding pocket, potentially increasing affinity beyond the core RGD motif.[2] -

Spectroscopic Probe: The indole ring of Trp provides strong UV absorbance (280 nm) and intrinsic fluorescence, enabling label-free quantification and binding kinetics studies.[1][2]

-

Membrane Interfacial Binding: Trp residues have a propensity to partition into the membrane interface, potentially pre-concentrating the peptide near cell surface receptors.[2]

Physicochemical Properties (Theoretical)

The following data represents the theoretical average for the peptide sequence. Note that while molecular weight is identical for all isomers, solubility and pI may exhibit minor variations due to conformational shielding of charged groups.[2]

| Property | Value / Description |

| Sequence | H-Arg-Gly-Asp-Trp-OH (Mixture of Stereoisomers) |

| Molecular Formula | |

| Molecular Weight | 532.56 g/mol |

| Theoretical pI | ~6.5 - 7.0 (Zwitterionic at physiological pH) |

| Net Charge (pH 7.4) | ~0 (Arg |

| Solubility | High in |

| UV Absorbance |

Corrected Formula Calculation:

-

Arg (

) + Gly ( -

Sum of Residues (

) - 3 -

Note: Precise elemental analysis is required for batch validation due to counter-ion presence (e.g., Trifluoroacetate salts from HPLC).[1][2]

Mechanism of Action: Integrin Signaling

The RGDW peptide functions by competitively inhibiting the binding of Extracellular Matrix (ECM) proteins (Fibronectin, Vitronectin) to cell surface integrins.[2]

Signaling Pathway Diagram

The following diagram illustrates the cascade triggered (or blocked) by the peptide interaction.[2]

Caption: Figure 1.[1][2] Mechanism of RGDW-mediated integrin modulation. The peptide competes with native ECM ligands, modulating FAK/Src pathways essential for cell adhesion and migration.[2]

Synthesis & Characterization Protocols

Solid Phase Peptide Synthesis (SPPS) Strategy

To synthesize the racemic mixture, DL-Fmoc-amino acids must be used at the relevant steps.

Protocol: Fmoc/tBu Strategy

-

Resin Selection: Wang Resin (0.4–0.8 mmol/g loading) is preferred for C-terminal acid generation.[1][2]

-

Racemic Handling: When using DL-amino acids, coupling rates may vary slightly between enantiomers.[1][2] Use a 3-fold molar excess and extend coupling times (60 min) to ensure complete reaction of both stereoisomers.

Synthesis Workflow Diagram

Caption: Figure 2. SPPS workflow for H-DL-Arg-Gly-DL-Asp-DL-Trp-OH. Note that HPLC purification will likely show multiple peaks corresponding to the diastereomeric mixture.

Experimental Validation Workflows

Solubility & Stability Assay

Because D-amino acids confer resistance to proteases, this library should exhibit enhanced stability in serum compared to pure L-RGDW.[1][2]

-

Protocol: Incubate 100 µM peptide in human plasma at 37°C.

-

Readout: Analyze aliquots at 0, 1, 4, and 24 hours via RP-HPLC.

-

Expectation: The "all-L" isomer peak will diminish rapidly (

min), while peaks containing D-isomers will persist, allowing identification of stable bioactive species.[1][2]

Integrin Binding ELISA

To determine which isomer within the mix is active, or if the mix works as a crude blocker:

-

Coat: 96-well plate with Integrin

(1 µg/mL). -

Block: 1% BSA in PBS.

-

Competitor: Add Biotinylated-Fibronectin + Serial dilutions of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH.

-

Detect: Streptavidin-HRP + TMB substrate.

-

Analysis: Calculate

. A lower

References

-

Ruoslahti, E. (1996).[1][2] RGD and other recognition sequences for integrins.[1][2][3][4] Annual Review of Cell and Developmental Biology. Link[1][2]

-

Kessler, H., et al. (2016).[1][2] Small Cause, Great Impact: Modification of the Guanidine Group in the RGD Motif Controls Integrin Subtype Selectivity.[2] Angewandte Chemie International Edition. Link[1][2]

-

Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[2] Link[1][2]

-

Lucas, S., et al. (2020).[1][2] Tuning the Biological Activity of RGD Peptides with Halotryptophans. Journal of Medicinal Chemistry. Link[1][2]

-

PubChem. (2025).[1][2] Compound Summary: RGD Peptides and Derivatives. National Library of Medicine.[1][2] Link

Sources

- 1. H-DL-Ser-DL-Met-Gly-DL-Trp-OH | C21H29N5O6S | CID 18742059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Stereochemical Engineering of the RGDW Motif

Topic: H-DL-Arg-Gly-DL-Asp-DL-Trp-OH and the Role of DL-Amino Acids in Peptidomimetics[1]

Executive Summary

H-DL-Arg-Gly-DL-Asp-DL-Trp-OH represents a synthetic tetrapeptide library based on the canonical RGD (Arg-Gly-Asp) integrin-binding motif, extended with a C-terminal Tryptophan (Trp) and synthesized using racemic (DL) amino acids.[]

In drug discovery, this specific configuration serves as a stereochemical probe .[2] By incorporating DL-amino acids at the Arginine, Aspartic acid, and Tryptophan positions, researchers generate a combinatorial mixture of stereoisomers (8 distinct molecular species). This strategy is critical for:

-

Conformational Scanning: Identifying non-native backbone geometries (e.g.,

-turns) that enhance receptor affinity. -

Proteolytic Stability: Screening for isomers containing D-amino acids that resist serum proteases.

-

Integrin Selectivity: Discriminating between closely related integrin subtypes (e.g.,

vs.

This guide details the molecular architecture, synthesis logic, and screening protocols for this peptide system.

Molecular Architecture & Stereochemical Logic

The peptide sequence Arg-Gly-Asp-Trp (RGDW) combines the primary integrin recognition site (RGD) with a hydrophobic anchor (Trp).[] The use of DL-amino acids transforms a single sequence into a library of geometric variants.

2.1 The Combinatorial Library

Since Glycine is achiral, the stereochemical diversity arises from Arg, Asp, and Trp.

-

Chiral Centers: 3 (Arg, Asp, Trp).

-

Total Isomers:

distinct stereoisomers.

| Position | Residue | Configuration | Role in Ligand Binding |

| 1 | DL-Arg | Basic (+) | Ionic interaction with the integrin |

| 2 | Gly | Achiral | Flexible linker allowing the "kink" required for the RGD pharmacophore. |

| 3 | DL-Asp | Acidic (-) | Coordinates divalent cations ( |

| 4 | DL-Trp | Aromatic | Provides hydrophobic interaction and UV traceability ( |

2.2 The "DL" Advantage in Drug Design

The incorporation of DL-amino acids is not merely for cost reduction; it is a deliberate design strategy known as Stereochemical Scanning .

-

The "Kink" Hypothesis: Linear L-RGD peptides are flexible and degrade rapidly. High-affinity integrin ligands (like cyclic RGD peptides) adopt a specific "kinked" or turn conformation.[] D-amino acids (specifically D-Phe or D-Asp) are sterically predisposed to nucleate these turns (Type II'

-turns), locking the peptide into a bioactive shape.[] -

Enzymatic Resistance: Endogenous proteases generally recognize L-amino acids.[] Isomers containing D-Arg or D-Asp often show significantly extended plasma half-lives, a critical requirement for therapeutic viability.[]

Mechanistic Pathway: Integrin Targeting

The RGDW library targets the integrin superfamily, transmembrane receptors linking the Extracellular Matrix (ECM) to the cytoskeleton.

3.1 Signaling Diagram

The following diagram illustrates how the selection of the correct stereoisomer from the DL-mixture leads to high-affinity binding and downstream signaling inhibition.

Figure 1: Workflow from racemic library to bioactive integrin antagonist.[][3]

Experimental Protocols (Self-Validating Systems)

To utilize H-DL-Arg-Gly-DL-Asp-DL-Trp-OH effectively, one must separate the mixture and validate the active component.[]

4.1 Protocol: Deconvolution & Identification

Objective: Isolate the 8 stereoisomers and identify the bioactive fraction.

Reagents:

-

H-DL-Arg-Gly-DL-Asp-DL-Trp-OH (Lyophilized powder).[]

-

HPLC Solvent A: 0.1% TFA in Water.

-

HPLC Solvent B: 0.1% TFA in Acetonitrile.

-

Column: C18 Reverse-Phase (Analytical and Prep).[]

Step-by-Step Methodology:

-

Solubilization: Dissolve 1 mg of peptide in 1 mL of 10% Acetonitrile/Water. Sonicate to ensure complete dissolution.

-

Chromatographic Separation:

-

Inject onto C18 RP-HPLC.[]

-

Gradient: 5% to 60% Solvent B over 40 minutes.

-

Validation Point: You should observe multiple distinct peaks (theoretically up to 8, though some enantiomers may co-elute without a chiral column).

-

-

Fraction Collection: Collect individual peaks.

-

Mass Spectrometry Confirmation: Analyze fractions via ESI-MS. All fractions must show the same parent mass (

), confirming they are isomers, not impurities. -

Chiral Analysis (Advanced): If peaks overlap, use a Chiralpak or Crownpak column to resolve enantiomers.

4.2 Protocol: Solid-Phase Binding Assay (Integrin ELISA)

Objective: Determine which isomer inhibits integrin binding.[]

Methodology:

-

Coating: Coat 96-well plates with Vitronectin (0.5

) overnight at 4°C. -

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Competition:

-

Mix Integrin

(biotinylated) with varying concentrations of the isolated peptide fractions . -

Add mixture to the Vitronectin-coated plate. Incubate for 2 hours.

-

-

Detection: Wash and add Streptavidin-HRP followed by TMB substrate.

-

Readout: Measure Absorbance at 450 nm.

-

Result: Lower absorbance indicates high inhibition (strong binding of the peptide to the integrin).

-

Control: Use linear L-RGD (weak inhibitor) and cyclic RGD (strong inhibitor) as baselines.[]

-

Synthesis Workflow: DL-Amino Acid Incorporation

The synthesis of this peptide usually follows standard Fmoc-SPPS (Solid Phase Peptide Synthesis), but with a critical modification in the coupling steps to create the library.

Figure 2: Split-and-mix logic inherent in DL-amino acid coupling.[][3]

References

-

Ruoslahti, E., & Pierschbacher, M. D. (1987). New perspectives in cell adhesion: RGD and integrins. Science, 238(4826), 491-497. Link[]

-

Heckmann, D., & Kessler, H. (2007). Design and chemical synthesis of integrin ligands. Methods in Enzymology, 426, 463-503. Link

-

Aina, O. H., et al. (2002). Therapeutic cancer targeting peptides. Biopolymers, 66(3), 184-201. Link[]

-

PubChem Compound Summary. (n.d.). H-DL-Val-Gly-DL-Asp-DL-Trp-OH (Analog Reference).[][4] National Center for Biotechnology Information. Link[]

-

Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. Methods in Molecular Biology. Link

Sources

H-DL-Arg-Gly-DL-Asp-DL-Trp-OH purification by HPLC

Application Note: High-Resolution RP-HPLC Purification of the Stereoisomeric Peptide Mixture H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

Executive Summary

This guide details the purification protocol for the tetrapeptide H-DL-Arg-Gly-DL-Asp-DL-Trp-OH . This specific sequence presents a dual challenge: it contains the classic RGD integrin-binding motif coupled with a hydrophobic Tryptophan (Trp) residue, and it is synthesized using racemic (DL) amino acids at three positions.

The resulting product is not a single species but a combinatorial library of up to 8 stereoisomers (

Physicochemical Analysis & Separation Strategy

Successful purification requires understanding the molecule's behavior in solution.

| Property | Value / Characteristic | Impact on Purification |

| Sequence | Arg-Gly-Asp-Trp (RGDW) | Arg: Basic, causes silanol interactions (tailing). Asp: Acidic.[1] Trp: Hydrophobic, UV active at 280 nm. |

| Stereochemistry | DL-Arg, DL-Asp, DL-Trp | Mixture of 8 isomers. Enantiomeric pairs (e.g., LLL vs DDD) will co-elute on C18. Diastereomers (e.g., LLL vs LDL) will likely separate due to different 3D hydrophobic surface areas. |

| Isoelectric Point (pI) | ~6.0 (Theoretical) | At pH < 3 (Mobile Phase), the peptide is net positive (+2: N-term, Arg+). |

| Hydrophobicity | Moderate | Trp provides sufficient retention on C18 without requiring highly aqueous phases (which risk dewetting). |

The "DL" Challenge: Diastereomer Resolution

Unlike standard peptide purification where a single main peak is desired, this sample will elute as a cluster of peaks .

-

Achiral Phase (C18): Will separate diastereomers based on hydrophobicity differences induced by side-chain spatial orientation.

-

Chiral Phase: Required only if the specific separation of enantiomeric pairs (e.g., separating the all-L form from the all-D form) is necessary. This protocol focuses on C18 purification.

Detailed Protocol: RP-HPLC Purification

Instrumentation & Mobile Phase

-

System: Preparative HPLC with Binary Gradient Pump.

-

Detector: Diode Array Detector (DAD) or Dual Wavelength UV.

-

Stationary Phase: C18 column with high carbon load and end-capping (to minimize Arg tailing).

-

Recommended: Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus C18 (5 µm or 10 µm for prep).

-

-

Mobile Phase A: 100% Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: 100% Acetonitrile (ACN) + 0.1% TFA.

Expert Insight (Causality): Why TFA? Although Formic Acid is better for Mass Spectrometry (MS) sensitivity, TFA is superior for purification . It acts as an ion-pairing agent, neutralizing the positive charge on the Arginine guanidinium group and masking residual silanols on the column. This results in sharper peaks and higher resolution, which is critical when trying to resolve closely eluting diastereomers.

Sample Preparation

-

Dissolution: Dissolve crude peptide in 90% Water / 10% ACN.

-

Note: If solubility is poor, add small amounts of Acetic Acid. Avoid high organic content in the sample solvent to prevent "breakthrough" (peptide eluting in the void volume).

-

-

Filtration: Pass through a 0.45 µm PTFE or Nylon syringe filter. Never skip this step ; particulates will clog the prep column frit.

-

Concentration: Target ~10–20 mg/mL for preparative injection.

Method Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 15–20 mL/min (for 19/20 mm ID column) | Scaled to column diameter. |

| Wavelength 1 | 214 nm | Detects the peptide backbone (amide bonds). High sensitivity. |

| Wavelength 2 | 280 nm | Detects the Tryptophan indole ring. High selectivity; ignores non-Trp impurities. |

| Gradient | Linear, 0.5% B per minute | Shallow gradient maximizes resolution of diastereomers. |

Gradient Programming (The "Scout to Prep" Strategy)

Step 1: Analytical Scout Run (Linear Screening) Run a steep gradient (5% to 60% B over 20 min) on an analytical column to locate the elution window.

-

Hypothetical Result: The isomer cluster elutes between 18% and 24% B.

Step 2: Focused Preparative Gradient Design the prep method to flatten the gradient exactly where the peptide elutes.

-

0–2 min: 5% B (Equilibration/Loading)

-

2–5 min: Ramp to 15% B (Just before elution window)

-

5–35 min: 15% B

30% B (Shallow slope: 0.5% B/min) -

35–40 min: 95% B (Column Wash)

-

40–45 min: 5% B (Re-equilibration)

Visualization: Workflow & Logic

Diagram 1: Purification Workflow

Caption: End-to-end workflow for purifying complex peptide mixtures. The analytical scout step is critical for defining the focused gradient.

Diagram 2: Stereoisomer Separation Logic

Caption: Logic flow for stereoisomer separation. C18 separates diastereomers (peaks), but enantiomeric pairs within those peaks co-elute.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Interaction between Arg and free silanols. | Ensure 0.1% TFA is fresh. Switch to a "Hybrid" particle column (e.g., Waters BEH) or an end-capped column. |

| Poor Resolution | Gradient too steep; isomers co-eluting. | Reduce gradient slope to 0.25% B/min. Increase column temperature to 40°C to improve mass transfer. |

| Doublets in Main Peak | Partial separation of diastereomers. | This is expected for "DL" peptides. Collect fractions narrowly (heart-cutting) to isolate specific diastereomers if desired. |

| No Retention | "Breakthrough" due to solvent strength. | Dissolve sample in <5% ACN. Ensure the column is equilibrated (Wait 5-10 column volumes). |

References

-

Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

ResearchGate. (2014).[2] Discussion: How can I separate two diastereomeric peptides with a reverse phase column? Retrieved from [Link]

-

Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification. Retrieved from [Link]

Sources

Application Note: High-Resolution LC-MS/MS Characterization of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

Abstract & Scope

This application note details the mass spectrometric analysis of the tetrapeptide H-DL-Arg-Gly-DL-Asp-DL-Trp-OH (RGDW). Unlike standard proteomic workflows, this analyte presents two distinct analytical challenges: the presence of tryptophan (Trp, W) , which is highly susceptible to oxidative artifacts, and the DL-stereochemistry at the Arginine, Aspartic Acid, and Tryptophan positions.

This guide provides a self-validating workflow to:

-

Chromatographically resolve diastereomers (D- vs. L-isomers) using specialized LC gradients.

-

Differentiate oxidative artifacts from biological metabolites.

-

Map fragmentation pathways using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Theoretical Mass

Before injection, the theoretical mass must be established to set accurate acquisition windows.

Molecule: H-Arg-Gly-Asp-Trp-OH

Formula:

Table 1: Theoretical Mass Reference (Monoisotopic)

| Species | Formula | Neutral Mass (Da) | ||

| Precursor | 532.2394 | 533.2467 | 267.1270 | |

| Oxidized (+O) | 548.2343 | 549.2416 | 275.1244 | |

| Dioxidation (+2O) | 564.2292 | 565.2365 | 283.1219 |

Critical Check: Ensure your instrument is calibrated to < 2 ppm error. A deviation > 5 ppm at

533 suggests contamination or poor calibration.

Experimental Workflow

The following diagram outlines the decision tree for analyzing this specific peptide, emphasizing the "DL" separation path.

Figure 1: Analytical workflow for RGDW analysis. Note the bifurcation for stereoisomer separation.

Detailed Protocols

Protocol A: Sample Preparation (Prevention of Trp Artifacts)

Tryptophan is notorious for oxidizing to hydroxytryptophan (+16 Da) or N-formylkynurenine (+32 Da) during sample handling, leading to false positives.

-

Solvent: Dissolve peptide in 0.1% Formic Acid (FA) in Water . Avoid high pH.

-

Antioxidant: Add Methionine (10 mM) to the buffer if the sample will sit in the autosampler > 4 hours. Methionine acts as a "sacrificial" antioxidant.

-

Concentration: Prepare a stock at 1 mg/mL, dilute to 1 µg/mL (approx 2 µM) for injection.

-

Storage: Amber glass vials at 4°C.

Protocol B: LC Separation of Diastereomers

Separating D- and L-isomers is the primary challenge. While enantiomers (mirror images) require chiral columns, diastereomers (e.g., L-Arg/L-Asp vs. D-Arg/L-Asp) have different physical properties and can often be separated on high-quality C18 columns using a shallow gradient.

Option 1: High-Resolution C18 (For Diastereomer Separation)

-

Column: C18, 1.7 µm particle size, 150 x 2.1 mm (e.g., Waters BEH or Phenomenex Kinetex).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: Very shallow to resolve isomers.

-

0-2 min: 1% B

-

2-20 min: 1% -> 15% B (Slope: ~0.7% B/min)

-

20-25 min: Wash 90% B[2]

-

-

Temperature: 30°C (Lower temperatures often improve isomer selectivity).

Option 2: Chiral Chromatography (For Full Enantiomeric Resolution) If C18 fails to resolve all 8 peaks, use a Teicoplanin-based column (e.g., Chirobiotic T).

-

Mode: Polar Ionic Mode (Methanol/Acetic Acid/Triethylamine).

Protocol C: Mass Spectrometry Parameters (Q-TOF / Orbitrap)

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 275°C (Do not overheat; Trp is thermally labile).

-

Acquisition: Data Dependent Acquisition (DDA) Top 3.

-

Fragmentation Energy (NCE): Stepped NCE 20, 25, 30. (Arginine requires higher energy to mobilize the proton).

MS/MS Fragmentation Analysis

The fragmentation of H-Arg-Gly-Asp-Trp-OH follows standard peptide rules but is influenced heavily by the basic Arginine (N-term) and the acidic Aspartic acid (internal).

Fragmentation Logic (The "Mobile Proton" Model)[3]

-

Charge Localization: The protons are strongly sequestered by the Arginine guanidino group (pKa ~12.5). This often suppresses random backbone fragmentation, leading to dominant y-ions or specific cleavages.

-

Aspartic Acid Effect: In acidic conditions, the Asp side chain can catalyze cleavage at the C-terminal side of Asp, enhancing the y1 (Trp) and b3 (Arg-Gly-Asp) ions.

-

Tryptophan Marker: Look for the characteristic immonium ion at m/z 159.09 (Indole ring fragment).

Predicted Fragment Ions (Singly Charged)

| Ion Type | Sequence Segment | Theoretical m/z | Diagnostic Value |

| Immonium | Trp Side Chain | 159.09 | Confirm Trp presence |

| y1 | Trp-OH | 205.09 | C-terminal confirmation |

| y2 | Asp-Trp-OH | 320.12 | Confirm Asp-Trp link |

| y3 | Gly-Asp-Trp-OH | 377.14 | Confirm Gly spacer |

| b2 | Arg-Gly | 231.14 | N-terminal confirmation |

| b3 | Arg-Gly-Asp | 346.17 | Major cleavage (Asp effect) |

| a1 | Arg (Immonium-like) | 129.11 | High intensity due to Arg |

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation map. The Asp-Trp bond is a "hotspot" for cleavage.

Troubleshooting & Validation

Issue: "I see a peak at m/z 549.24."

-

Diagnosis: This is +16 Da, indicating Oxidized Tryptophan .

-

Confirmation: Isolate m/z 549.24 and fragment it. If the y1 ion shifts from 205.09 to 221.09 , the oxidation is on the Tryptophan. If the shift is elsewhere, it might be Methionine sulfoxide (if Met was in the sequence, which it isn't here) or Asp oxidation (rare).

-

Remedy: Prepare fresh samples using Protocol A (Antioxidants).

Issue: "I only see one peak, but I expect diastereomers."

-

Diagnosis: Your LC gradient is too steep.

-

Remedy: Use the "Option 1" gradient in Protocol B. Lower the slope to 0.5% B/min. D-amino acid containing peptides often elute slightly earlier than all-L isomers on C18 due to disrupted hydrophobic binding faces, but this is sequence-dependent.

Issue: "Low Signal Intensity."

-

Diagnosis: Ion suppression from salts or TFA.

-

Remedy: Ensure you are using Formic Acid (0.1%), NOT Trifluoroacetic Acid (TFA), as TFA suppresses ionization in ESI.

References

-

Peptide Fragmentation Mechanisms

- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews.

-

Tryptophan Oxidation in MS

-

Finley, E. L., et al. (2021).[3] Absolute Quantitation of Tryptophan-Containing Peptides... by Coulometric Mass Spectrometry. Analytical Chemistry.

-

-

Separation of Peptide Diastereomers

- D'Orazio, G., et al. (2016). Separation of peptide diastereomers: A review.

-

RGD Integrin Binding Context

Sources

- 1. broadinstitute.org [broadinstitute.org]

- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stereochemical Screening & Stability Profiling of RGDW Analogs

Abstract

This guide details the experimental protocols for utilizing H-DL-Arg-Gly-DL-Asp-DL-Trp-OH , a synthetic tetrapeptide mixture containing racemic arginine, aspartic acid, and tryptophan. While the Arg-Gly-Asp (RGD) motif is the canonical ligand for integrin receptors (e.g.,

Part 1: Chemical Properties & Reconstitution

Physicochemical Profile

The peptide H-DL-Arg-Gly-DL-Asp-DL-Trp-OH exists as a mixture of stereoisomers. The presence of Tryptophan (Trp/W) introduces hydrophobicity and susceptibility to oxidation, while Arginine (Arg/R) and Aspartic Acid (Asp/D) confer zwitterionic character at neutral pH.

| Property | Specification |

| Sequence | H-(DL)Arg-Gly-(DL)Asp-(DL)Trp-OH |

| Composition | Mixture of 8 Diastereomers (LLL, LLD, LDL, LDD, DLL, DLD, DDL, DDD) |

| Molecular Weight | ~546.58 g/mol (Average) |

| Solubility | Moderate in H₂O; Soluble in 5-10% Acetic Acid or DMSO |

| pI (Theoretical) | ~5.8 (Net charge depends on specific isomer conformation) |

| Stability | Trp is light/oxygen sensitive; D-isomers are protease resistant |

Reconstitution Protocol (Standardized)

Objective: Create a stable stock solution that prevents aggregation and Trp oxidation.

-

Solvent Selection: Do not use neutral PBS initially. The zwitterionic nature of RGD and the hydrophobicity of Trp can lead to precipitation.

-

Stock Preparation (10 mM):

-

Weigh 5.5 mg of peptide powder.

-

Dissolve in 100 µL of sterile DMSO (Dimethyl Sulfoxide). Vortex gently until clear.

-

Note: DMSO disrupts secondary structure aggregation and ensures all isomers (including hydrophobic D-heavy variants) dissolve.

-

-

Dilution for Assay:

-

Dilute the DMSO stock at least 1:100 into the assay buffer (e.g., PBS or Culture Media) immediately prior to use.

-

Final DMSO concentration must be < 1% to avoid cytotoxicity in cell assays.

-

Part 2: Chromatographic Deconvolution (HPLC)

Challenge: The "DL" designation implies a racemic mixture. To correlate activity to a specific structure, you must resolve the isomers. Diastereomers (e.g., L-Arg vs D-Arg variants) have different physical properties and can often be separated on standard C18 columns, though chiral columns provide superior resolution.

Separation Protocol

System: RP-HPLC (Agilent 1200 or equivalent) Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å, 250 x 4.6 mm) or Chiralpak ZWIX(+) for enantiomeric resolution.

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% TFA in Acetonitrile (ACN)

Gradient Method:

| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |

|---|---|---|---|

| 0.0 | 5 | 1.0 | Equilibration |

| 2.0 | 5 | 1.0 | Injection Hold |

| 30.0 | 45 | 1.0 | Linear Gradient |

| 35.0 | 95 | 1.0 | Wash |

| 40.0 | 5 | 1.0 | Re-equilibration |

Detection: UV at 280 nm (Tryptophan absorption) and 214 nm (Peptide bond). Expected Output: You will observe a cluster of peaks. The D-amino acid containing peptides often elute differently due to altered hydrophobic surface area exposure.

Part 3: Biological Validation (Integrin Adhesion Assay)

Scientific Logic: RGD peptides inhibit cell attachment by competing with Extracellular Matrix (ECM) proteins (Fibronectin/Vitronectin) for integrin binding sites. The DL-mixture allows you to screen if any stable isomer possesses high affinity.

Experimental Workflow

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or U87MG (Glioblastoma, high

-

Coat Plates: Incubate 96-well plates with Vitronectin (0.5 µ g/well ) or Fibronectin at 4°C overnight. Block with 1% BSA for 1 hour.

-

Peptide Treatment:

-

Prepare serial dilutions of the H-DL-Arg-Gly-DL-Asp-DL-Trp-OH mixture (0.1 µM to 100 µM).

-

Pre-incubate cells (

cells/mL) with the peptide solution for 30 mins at 37°C.

-

-

Adhesion:

-

Add cell/peptide suspension to the coated wells.

-

Incubate for 45–60 minutes at 37°C.

-

-

Wash & Detect:

-

Gently wash 3x with PBS to remove unattached cells.

-

Fix with 4% Paraformaldehyde.

-

Stain with Crystal Violet (0.5%) or use a colorimetric cell viability reagent (WST-1/CCK-8).

-

Read Absorbance at 570 nm (Crystal Violet) or 450 nm (WST-1).

-

Data Interpretation

Calculate the IC₅₀ of the mixture.

-

Note: If the mixture shows potent inhibition (IC₅₀ < 10 µM), it implies that one or more isomers are highly active.

-

Next Step: Fractionate the mixture via HPLC (Protocol 2.1) and test individual fractions to identify the active stereoisomer.

Part 4: Stability Profiling (The "DL" Advantage)

Causality: L-amino acid peptides are rapidly degraded by serum proteases (half-life < 30 mins). D-amino acids are generally resistant.[1] This experiment identifies the "Survivor" isomers.

Serum Stability Protocol

-

Incubation: Mix peptide stock (1 mM final) with 25% Human Serum (pooled) or Trypsin solution.

-

Time Points: Incubate at 37°C. Aliquot samples at 0, 1, 4, and 24 hours.

-

Quenching: Precipitate serum proteins by adding cold Acetonitrile (1:2 ratio) and centrifuging at 14,000 x g for 10 mins.

-

Analysis: Inject the supernatant into the HPLC (Protocol 2.1).

-

Result:

-

L-Isomers: Peaks will disappear rapidly (degraded).

-

D-Isomers: Peaks will remain stable over 24 hours.

-

Correlation: If the "Stable" peaks match the "Active" fractions from Part 3, you have identified a potent, metabolically stable drug candidate.

-

Part 5: Visualizations

Experimental Workflow Diagram

Caption: Workflow for deconvoluting the racemic peptide mixture to identify stable, bioactive isomers.

Mechanism of Action: Integrin Blockade

Caption: Competitive inhibition mechanism where RGDW peptide blocks ECM-Integrin binding, halting signaling.

References

-

Ruoslahti, E. (1996). RGD and other recognition sequences for integrins.[2][3][4][5] Annual Review of Cell and Developmental Biology.

-

Aapptec. (n.d.). Amino Acid Properties Chart (Hydrophobicity & pI data).

-

LifeTein. (2012). D-amino acid peptides to resist common proteases. Peptide Synthesis Knowledge Base.

-

Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations (HPLC Methodologies).[6]

-

BenchChem. (2025). A Comparative Analysis of Linear vs. Cyclic RGD Peptide Binding Affinity for Integrin Receptors.

Sources

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGD (Arg-Gly-Asp) Peptides | CAS:99896-85-2 | Inhibits integrin binding to RGD motifs | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: Fluorescent Labeling of the Pentapeptide H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

Abstract

This document provides a comprehensive guide for the covalent labeling of the pentapeptide H-DL-Arg-Gly-DL-Asp-DL-Trp-OH with fluorescent reporters (fluorophores). Fluorescently labeled peptides are indispensable tools in biomedical research, enabling precise tracking and quantification in a multitude of applications including cellular imaging, protein binding studies, and in vivo diagnostics.[][2][3] This guide delves into the strategic considerations for labeling this specific peptide, presents a detailed, field-proven protocol for N-terminal conjugation using N-hydroxysuccinimide (NHS) ester chemistry, and outlines essential methods for the characterization and quality control of the final conjugate.

Foundational Principles: Strategic Considerations for Labeling Arg-Gly-Asp-Trp Peptide

The successful fluorescent labeling of a peptide is not merely a procedural task; it is a process of applied chemical strategy. The choice of labeling chemistry, fluorophore, and purification method is dictated by the peptide's unique primary structure and the intended downstream application.

Analysis of the Target Peptide: H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

The primary structure of this pentapeptide presents several potential sites for covalent modification. A thorough understanding of these sites is critical for designing a successful conjugation strategy.

-

N-Terminal α-Amino Group: This is the most common and reliable target for labeling. The primary amine of the N-terminal Arginine is typically the most nucleophilic amine in the peptide under controlled pH conditions, making it an ideal target for amine-reactive fluorophores.[4]

-

Side-Chain Functional Groups:

-

Arginine (Arg): The guanidinium group in the arginine side chain is a strong base and is protonated under most physiological conditions. It is generally not reactive towards common fluorophore chemistries.

-

Aspartic Acid (Asp): The side chain contains a carboxylic acid. While this group can be targeted using specific chemistries like carbodiimide activators (e.g., EDC), this approach is less common and can also react with the C-terminal carboxyl group, leading to a heterogeneous product mixture.[5]

-

Tryptophan (Trp): The indole side chain of tryptophan possesses intrinsic fluorescence (typically excited around 280 nm, with emission ~350-360 nm).[4][6] This is a crucial consideration. The chosen fluorophore's spectra must not significantly overlap with tryptophan's to avoid fluorescence resonance energy transfer (FRET) or signal interference. Furthermore, some labeling chemistries can modify or degrade the indole ring, so mild reaction conditions are paramount.[7]

-

-

C-Terminal α-Carboxyl Group: Similar to the aspartic acid side chain, this group can be targeted but presents challenges in achieving site-specificity without protecting other reactive groups.[5]

Based on this analysis, targeting the N-terminal α-amino group offers the most direct and specific route to producing a homogeneously labeled peptide conjugate.

Selecting the Optimal Fluorophore

The choice of fluorophore extends beyond color, directly impacting the experiment's sensitivity, specificity, and validity. The most robust choice for targeting the N-terminus is a fluorophore activated as an N-hydroxysuccinimide (NHS) ester . This moiety reacts efficiently with deprotonated primary amines under mild alkaline conditions to form a stable, covalent amide bond.[8][9]

Below is a comparative table of common amine-reactive fluorophores suitable for this application.

| Fluorophore Class | Example | Excitation (nm) | Emission (nm) | Key Advantages | Considerations |

| Fluoresceins | FITC, FAM | ~495 | ~517 | High quantum yield, cost-effective. | pH-sensitive fluorescence, moderate photostability. |

| Rhodamines | TAMRA, Rhodamine B | ~550 | ~580 | Less pH-sensitive than fluorescein, good photostability. | Can be hydrophobic, potentially affecting peptide solubility. |

| Cyanines | Cy3, Cy5 | ~550 / ~650 | ~570 / ~670 | Bright, highly photostable, available in far-red spectrum to reduce background autofluorescence.[10] | Can be susceptible to ozone and photobleaching under intense illumination. |

| Alexa Fluor™ Dyes | Alexa Fluor 488, 555, 647 | ~495 / ~555 / ~651 | ~519 / ~565 / ~668 | Excellent photostability, high brightness, pH insensitive. | Higher cost compared to traditional dyes. |

| ATTO Dyes | ATTO 488, 550, 647N | ~501 / ~554 / ~645 | ~523 / ~576 / ~669 | High photostability and brightness, often used in single-molecule studies. | Premium cost. |

Experimental Workflow: N-Terminal Labeling Protocol

This section details a robust, step-by-step protocol for labeling H-DL-Arg-Gly-DL-Asp-DL-Trp-OH with an amine-reactive NHS-ester fluorophore.

Diagram of the Labeling Workflow

Caption: NHS ester reaction with a peptide's N-terminus.

Materials and Reagents

-

H-DL-Arg-Gly-DL-Asp-DL-Trp-OH peptide (lyophilized powder)

-

Fluorophore-NHS Ester (e.g., Cy5-NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) [8]* 0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Deionized, HPLC-grade water

-

Acetonitrile (ACN), HPLC-grade

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column

-

Mass Spectrometer (e.g., ESI-MS)

-

Fluorometer or fluorescence plate reader

Step-by-Step Protocol

Step 1: Reagent Preparation

-

Peptide Stock Solution: Accurately weigh ~1 mg of the lyophilized peptide. Dissolve it in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Calculate the molar concentration.

-

Fluorophore Stock Solution: Immediately before use, dissolve the Fluorophore-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. [8]Causality Note: NHS esters are highly susceptible to hydrolysis. Using an anhydrous aprotic solvent and preparing the solution fresh minimizes degradation of the reactive group, maximizing labeling efficiency.

Step 2: Labeling Reaction

-

In a microcentrifuge tube, add the peptide solution.

-

While gently vortexing, add a 1.5 to 3-fold molar excess of the dissolved Fluorophore-NHS ester to the peptide solution. Causality Note: A slight molar excess of the dye drives the reaction towards completion. However, a large excess should be avoided as it complicates the subsequent purification step.

-

Wrap the tube in aluminum foil to protect the fluorophore from light.

-

Incubate the reaction at room temperature for 1-2 hours with gentle, continuous mixing.

Step 3: Purification by RP-HPLC

-

Quench (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer like Tris. However, proceeding directly to HPLC purification is often sufficient.

-

Setup: Equilibrate a semi-preparative C18 RP-HPLC column with 95% Solvent A (Water + 0.1% TFA) and 5% Solvent B (ACN + 0.1% TFA).

-

Injection: Acidify the reaction mixture with a small volume of 10% TFA and inject the entire volume onto the column.

-

Elution: Elute the products using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes). Monitor the elution profile at two wavelengths: 280 nm (for the peptide's tryptophan) and the absorbance maximum of the chosen fluorophore (e.g., ~650 nm for Cy5).

-

Fraction Collection: Collect the peaks that absorb at both wavelengths. The labeled peptide conjugate will typically elute later than the unlabeled peptide due to the increased hydrophobicity imparted by the fluorophore. Free, unreacted dye will also elute as a distinct, late peak.

Step 4: Product Finalization

-

Analyze the collected fractions using analytical HPLC to confirm purity.

-

Pool the pure fractions containing the labeled peptide.

-

Lyophilize the pooled fractions to obtain the final product as a dry, stable powder. Store at -20°C or below, protected from light.

Quality Control and Conjugate Characterization

Rigorous characterization is a non-negotiable step to validate the identity and purity of the fluorescently labeled peptide, ensuring the reliability of subsequent experiments.

Mass Spectrometry (MS)

MS provides definitive confirmation of successful conjugation. [11]The molecular weight of the purified product should correspond to the sum of the peptide's molecular weight and the mass of the fluorophore, minus the mass of the leaving NHS group.

-

Procedure: Infuse a diluted sample of the purified product into an electrospray ionization (ESI) mass spectrometer.

-

Expected Result: A primary peak in the mass spectrum corresponding to the calculated mass of the [Peptide+Fluorophore+H]⁺ ion. The absence of a significant peak at the mass of the unlabeled peptide confirms the reaction's high efficiency and successful purification.

Analytical RP-HPLC

Analytical HPLC is the gold standard for assessing the purity of the final product. [12][13]

-

Procedure: Inject a small amount of the final product onto an analytical C18 column and run a standard gradient (e.g., 5-95% ACN with 0.1% TFA).

-

Expected Result: A chromatogram showing a single, sharp peak when monitored at the fluorophore's absorbance wavelength. Purity is calculated as the area of the product peak divided by the total area of all peaks. A purity of >95% is desirable for most applications.

Fluorescence Spectroscopy

This confirms that the conjugated fluorophore is optically active.

-

Procedure: Dissolve the labeled peptide in a suitable buffer (e.g., PBS). Measure the excitation and emission spectra using a fluorometer.

-

Expected Result: The spectra should show the characteristic excitation and emission maxima for the conjugated fluorophore, confirming its integrity after the labeling and purification process.

Applications and Further Considerations

The fluorescently labeled H-DL-Arg-Gly-DL-Asp-DL-Trp-OH conjugate is a versatile tool for a range of biological investigations. [4]

-

Cellular Imaging: Visualize the peptide's uptake, intracellular trafficking, and localization in live or fixed cells using fluorescence microscopy. [2][6]* Binding Assays: Quantify the interaction of the peptide with its biological targets (e.g., proteins, receptors) using techniques like fluorescence polarization (FP) or microscale thermophoresis (MST).

-

In Vivo Imaging: For fluorophores in the near-infrared (NIR) spectrum (e.g., Cy5, Alexa Fluor 647), the labeled peptide can be used for non-invasive tracking in animal models, offering deep tissue penetration and low background signal. [2] It is important to recognize that the addition of a fluorophore can sometimes alter the biological activity or physicochemical properties of a peptide. [10]Therefore, it is always advisable to include the unlabeled peptide as a control in functional assays to validate that the observed effects are not an artifact of the fluorescent tag.

References

- Vertex AI Search Result. (n.d.). Peptide fluorescent labeling.

- CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis.

- BOC Sciences. (n.d.). Fluorescent Dyes for Peptide Labeling.

- Sigma-Aldrich. (n.d.). Peptide Labeling.

- AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.

- ResearchGate. (2015, May 3). How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups?

- Sterling Pharma Solutions. (2023, July 14). Characterisation of a peptide conjugate and impurities.

- Genosphere Biotechnologies. (2024, October 11). Applications of Fluorescent Peptide Synthesis in Molecular Imaging.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Biochemistry. (1998). Toward Understanding Tryptophan Fluorescence in Proteins.

- PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.

- JPT Peptide Technologies. (n.d.). Fluorescent Peptides & Dye Labeled Peptides.

- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.

- PMC. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.

- Peptide Sciences. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.

Sources

- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 3. Fluorescent peptides: applications in molecular imaging [genosphere-biotech.com]

- 4. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. researchgate.net [researchgate.net]

- 6. jpt.com [jpt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 13. apexpeptidesupply.com [apexpeptidesupply.com]

Technical Support Center: H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

Introduction

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals experiencing solubility challenges with the pentapeptide H-DL-Arg-Gly-DL-Asp-DL-Trp-OH. The unique composition of this peptide—containing a strongly basic residue (Arginine), a strongly acidic residue (Aspartic Acid), a bulky hydrophobic residue (Tryptophan), and a mixture of D- and L-enantiomers—presents a complex solubility profile. This document offers a structured approach to understanding and overcoming these issues, moving from fundamental properties to advanced troubleshooting protocols.

Peptide Physicochemical Profile

A thorough understanding of the peptide's properties is the first step in troubleshooting. The presence of both acidic and basic residues means its net charge, and therefore its aqueous solubility, is highly dependent on pH.

| Property | Value / Description | Rationale & Implications |

| Sequence | H-DL-Arg-Gly-DL-Asp-DL-Trp-OH | A pentapeptide with a free N-terminus (amine) and C-terminus (carboxyl). |

| Molecular Weight | ~646.7 g/mol | Calculated based on the sum of residue masses. |

| Key Residues | Arg (R): Strongly basic (pKa ~12.5). Asp (D): Strongly acidic (pKa ~3.9). Trp (W): Large, hydrophobic, aromatic. | The Arg and Asp residues make the peptide zwitterionic near neutral pH, which can lead to minimal solubility at its isoelectric point (pI). The hydrophobic Trp residue can promote aggregation.[1][2][3] |

| Chirality | Mixture of D and L forms | The presence of D-amino acids can disrupt typical secondary structures like α-helices or β-sheets, which may either inhibit or promote aggregation depending on the sequence.[4][5][6] This can lead to unpredictable solubility behavior compared to homochiral L-peptides. |

| Estimated Net Charge | pH < 2: +2pH ~7: 0pH > 12.5: -2 | The net charge is calculated by summing the charges of the N-terminus (+1), Arg (+1), Asp (-1), and C-terminus (-1) at a given pH. The peptide is expected to have minimal solubility around its isoelectric point (pI), which is likely near neutral pH.[7][8][9] |

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and dissolution of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH.

Q1: What is the best first solvent to try for this peptide?

A1: Due to the zwitterionic nature of the peptide at neutral pH, sterile, deionized water is often not the ideal starting solvent. We recommend a two-pronged approach based on the desired final buffer:

-

For Basic Peptides (pH > pI): If your final solution needs to be basic, attempt to dissolve the peptide in a small amount of a dilute basic solution, such as 0.1% ammonium hydroxide (NH₄OH) or 10 mM ammonium bicarbonate, and then slowly dilute with your target buffer.[1][8]

-

For Acidic Peptides (pH < pI): If your final solution can be acidic, try dissolving the peptide in a small amount of 1-10% aqueous acetic acid.[7][9][10]

-

If pH is not a concern or the above fails: A small amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) is a robust choice for initial dissolution before diluting into your aqueous buffer.[7][11]

Q2: My peptide formed a gel-like substance or a cloudy suspension. What happened?

A2: This indicates either aggregation or that the peptide is suspended, not dissolved. The bulky, hydrophobic Tryptophan residue is known to promote self-assembly and aggregation, potentially through π-stacking interactions between indole rings.[3][12][13][14] The presence of both D- and L-amino acids can also lead to unusual intermolecular interactions.[4] To resolve this, sonication can help break up particles, but a stronger solvent system is likely required.[8][10] See the troubleshooting guide below for a systematic approach.

Q3: How should I store the lyophilized peptide and any prepared stock solutions?

A3:

-

Lyophilized Powder: Store at -20°C or colder in a tightly sealed container with a desiccant.[15][16][17] Before opening, always allow the vial to warm to room temperature to prevent moisture condensation.[8][11]

-

Stock Solutions: Once dissolved, it is best to make aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. The Tryptophan residue is susceptible to oxidation, so for long-term stability, using oxygen-free solvents for dissolution can be beneficial.[9][10][11]

Q4: Why can't I just dissolve the peptide directly in my neutral PBS buffer?

A4: This peptide has both a strongly acidic (Asp) and a strongly basic (Arg) side chain. At neutral pH (~7.4), the Asp side chain will be deprotonated (negative charge) and the Arg side chain will be protonated (positive charge). Along with the terminal charges, this results in a net neutral molecule (a zwitterion). Molecules are often least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[18][19] Dissolving the peptide at a pH away from its pI increases the net charge, enhancing its interaction with water and improving solubility.

In-Depth Troubleshooting Guide

This section provides a logical, step-by-step process for resolving solubility issues. The core principle is to first achieve complete dissolution in a suitable solvent system before diluting into the final experimental buffer.

Problem: The peptide is completely insoluble in water or neutral buffer.

This is the most common issue and is expected due to the peptide's zwitterionic character at neutral pH.

Caption: Troubleshooting flowchart for initial peptide dissolution.

Causality Explained: The goal of the pH modification strategy is to move the solution's pH away from the peptide's isoelectric point (pI).[1]

-

Adding Acid (e.g., Acetic Acid): This protonates the Aspartic Acid's carboxyl group (COO⁻ to COOH) and the C-terminus, neutralizing their negative charges. The N-terminus and Arginine remain positively charged, resulting in a net positive charge on the peptide, which promotes solubility in aqueous media.[7][10]

-

Adding Base (e.g., Ammonium Hydroxide): This deprotonates the N-terminus (NH₃⁺ to NH₂) and potentially the Arginine side chain at very high pH, neutralizing their positive charges. The Aspartic Acid and C-terminus remain negatively charged, resulting in a net negative charge and improved solubility.[7][8]

-

Organic Co-Solvent Strategy: For highly hydrophobic or aggregation-prone peptides, organic solvents like DMSO can disrupt the non-polar interactions (especially from Tryptophan) that drive insolubility.[7][11] It is crucial to achieve full dissolution in the organic solvent first before attempting to dilute into an aqueous buffer.

Problem: The peptide dissolves in an organic solvent (like DMSO) but precipitates when diluted into my aqueous buffer.

This is a classic sign of a hydrophobic peptide crashing out of solution as the polarity of the solvent system increases.

Step-by-Step Solution:

-

Re-dissolve: Start over with a fresh, small aliquot of the lyophilized peptide.

-

Minimize Organic Solvent: Dissolve the peptide in the absolute minimum volume of DMSO required to achieve a clear solution. This creates a highly concentrated stock.

-

Change Dilution Method: Instead of adding the buffer to the peptide stock, add the peptide stock to the buffer. Add the concentrated DMSO stock drop-by-drop into the vortexing or rapidly stirring aqueous buffer. This method avoids creating localized high concentrations of the peptide in the aqueous phase, which can nucleate precipitation.

-

Consider Co-solvents in the Final Buffer: If precipitation still occurs, try preparing your final aqueous buffer with a small percentage (e.g., 5-10%) of the organic solvent you used for initial dissolution. This can help maintain the peptide's solubility. Ensure this concentration is compatible with your downstream assay.

Key Experimental Protocols

Always test solubility on a small aliquot of peptide before committing your entire sample.[8][11]

Protocol 4.1: Systematic pH-Based Solubility Testing

-

Preparation: Dispense three small, equal aliquots (e.g., 0.1 mg) of the lyophilized peptide into separate microcentrifuge tubes.

-

Test Vehicle 1 (Neutral): To the first tube, add 100 µL of sterile deionized water. Vortex for 30 seconds. Sonicate in a water bath for 2-5 minutes if it does not dissolve.[8][10] Observe for a clear solution.

-

Test Vehicle 2 (Acidic): To the second tube, add 100 µL of 10% aqueous acetic acid. Vortex and sonicate as above. Observe for a clear solution.

-

Test Vehicle 3 (Basic): To the third tube, add 100 µL of 0.1% aqueous ammonium hydroxide. Vortex and sonicate as above. Observe for a clear solution.

-

Analysis: The solvent that yields a clear solution is your primary choice for preparing a stock solution. From this stock, you can perform careful dilutions into your final buffer.

Protocol 4.2: Visualizing Peptide Charge vs. pH

The diagram below illustrates how pH affects the ionizable groups of the peptide, thereby altering its net charge and influencing solubility.

Caption: Impact of pH on the ionization state and net charge of the peptide.

References

-

Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

-

GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

-

JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

-

Bechara, C., et al. (2012). Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. The FASEB Journal. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

-

Amso, Z., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Retrieved from [Link]

-

Peme, T., et al. (2021). The use of D-amino acids in peptide design. ResearchGate. Retrieved from [Link]

-

Rizzarelli, E., et al. (2023). Tryptophan-PNA gc Conjugates Self-Assemble to Form Fibers. Bioconjugate Chemistry. Retrieved from [Link]

-

Leah4sci. (2024). Peptide Isoelectric Point with pI Shortcut. Retrieved from [Link]

-

Sagan, S., et al. (2022). Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. Quarterly Reviews of Biophysics. Retrieved from [Link]

-

Fujii, N. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-